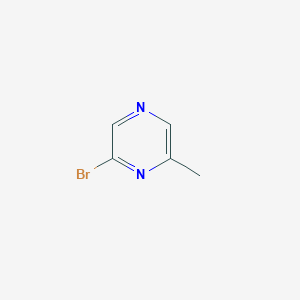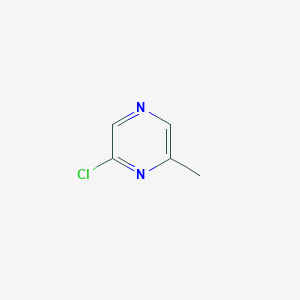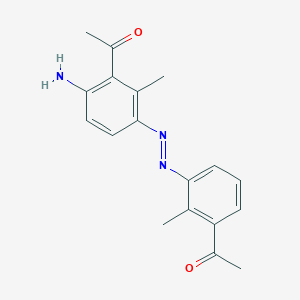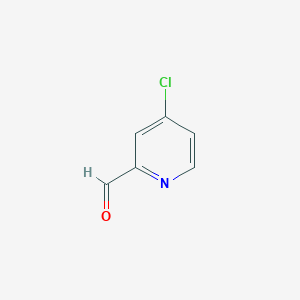![molecular formula C10H10N2S2 B130309 [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152381-92-5](/img/structure/B130309.png)
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, also known as MTC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTC has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is not fully understood. However, it is believed that [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide works by inducing apoptosis, or programmed cell death, in cancer cells. [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Additionally, [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible for further study. Additionally, [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has shown promising results in preclinical studies, making it a viable candidate for further research. However, there are also limitations to using [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. One potential avenue is to study the efficacy of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in combination with other anticancer agents. Additionally, more research is needed to determine the optimal dosage and administration of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide for therapeutic use. Further studies on the mechanism of action of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide are also needed to fully understand its potential as a therapeutic agent. Finally, clinical trials are needed to determine the safety and efficacy of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in humans.
Méthodes De Synthèse
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be synthesized by reacting 2-methylthiophenol with chloromethyl methyl sulfide in the presence of a base, followed by reaction with cyanamide. The resulting compound is then purified through recrystallization. The synthesis of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a relatively simple and straightforward process, making it a viable option for further study.
Applications De Recherche Scientifique
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential as an anticancer agent. In vitro studies have shown that [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can inhibit tumor growth in mice. Additionally, [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to have anti-inflammatory and antioxidant effects.
Propriétés
IUPAC Name |
[(2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-8-5-3-4-6-9(8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUATUZTNYOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(=NC#N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181734 |
Source


|
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152381-92-5 |
Source


|
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152381-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)


